((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane
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Overview
Description
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane: is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and play a crucial role in its chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane typically involves the reaction of formaldehyde with 1-chloro-2,3-epoxypropane and phenol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under optimized conditions to maximize yield and purity . The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the oxirane groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide .
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is used as a building block in organic synthesis due to its reactive oxirane groups .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides .
Medicine: .
Industry: In the industrial sector, this compound is used in the production of epoxy resins and adhesives .
Mechanism of Action
The mechanism of action of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane involves the interaction of its oxirane groups with nucleophiles . This interaction leads to the opening of the oxirane ring and the formation of new chemical bonds . The compound can target various molecular pathways depending on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
- Bisphenol A diglycidyl ether (BADGE) .
- Bisphenol F diglycidyl ether (BFDGE) .
- 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) .
Uniqueness: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is unique due to its specific molecular structure that combines two oxirane groups with a benzyl and phenoxy linkage . This structure imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
57469-07-5 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H20O4/c1-2-4-19(23-13-18-12-22-18)15(3-1)9-14-5-7-16(8-6-14)20-10-17-11-21-17/h1-8,17-18H,9-13H2 |
InChI Key |
KWBKELCPJJUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3OCC4CO4 |
Origin of Product |
United States |
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